molecular formula C20H11BrClN3O4 B4711859 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No. B4711859
M. Wt: 472.7 g/mol
InChI Key: GGPGOQPYJVVKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide, also known as BCI-121, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which has been implicated in a number of diseases, including cancer, Alzheimer's disease, and HIV. In

Mechanism of Action

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in a number of cellular processes, including cell growth and proliferation. By inhibiting CK2, this compound has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cell lines in vitro and in vivo, as well as protect neurons from damage in models of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of HIV in vitro.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is its potency as a CK2 inhibitor. It has been shown to be more potent than other CK2 inhibitors, making it a valuable tool for studying the role of CK2 in disease. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are a number of future directions for research on N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound in cancer patients. Another area of interest is its potential use in the treatment of Alzheimer's disease. Additional studies are needed to determine the optimal dosing and administration of this compound in models of Alzheimer's disease. Finally, further studies are needed to determine the potential use of this compound in the treatment of HIV.

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has been studied extensively for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that has been implicated in a number of diseases, including cancer, Alzheimer's disease, and HIV. This compound has been shown to have anti-cancer properties, inhibiting the growth of a number of cancer cell lines in vitro and in vivo. It has also been shown to have neuroprotective effects, protecting neurons from damage in models of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of HIV in vitro.

properties

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClN3O4/c21-12-4-6-16(22)15(9-12)20-24-17-10-13(5-7-18(17)29-20)23-19(26)11-2-1-3-14(8-11)25(27)28/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPGOQPYJVVKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
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N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
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N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
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N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
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N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
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N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

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